Gastrodin
Description
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQSUZTXKPLAPR-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978086 | |
| Record name | Gastrodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62499-27-8 | |
| Record name | Gastrodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62499-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gastrodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gastrodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62499-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GASTRODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YS9U2W3RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Gastrodin can be synthesized through several methods. One common synthetic route involves the biotransformation of 4-hydroxybenzaldehyde using Datura tatula cell cultures . Another method includes the glycosylation of gastrodigenin with glucose under specific reaction conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from the rhizomes of Gastrodia elata. The process includes drying the rhizomes, followed by solvent extraction using water or alcohol. The extract is then purified through various chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Gastrodin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gastrodigenin.
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to produce gastrodigenin and glucose.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase) are commonly employed.
Major Products:
Oxidation: Gastrodigenin.
Hydrolysis: Gastrodigenin and glucose.
Scientific Research Applications
Pharmacological Effects
Gastrodin exhibits a range of pharmacological activities, particularly affecting the central nervous system and metabolic processes. Key applications include:
- Migraine Treatment : this compound has been shown to effectively reduce migraine frequency and intensity. A meta-analysis involving 1,332 subjects across 16 randomized controlled trials indicated that this compound significantly alleviates migraine symptoms, with a relative risk of 1.21 for treatment efficacy and a mean difference of -1.65 in pain degree reduction .
- Analgesic Properties : Research indicates that this compound possesses analgesic effects, particularly in inflammatory pain models. It acts at the spinal level to inhibit synaptic potentiation associated with pain pathways without relying on opioid receptors .
- Neuroprotective Effects : this compound has demonstrated neuroprotective properties by promoting brain-derived neurotrophic factor (BDNF) secretion, which aids in nerve recovery and reduces oxidative stress injuries .
- Antidiabetic Effects : Recent studies suggest that this compound may have antidiabetic properties, showing potential in managing blood glucose levels and improving metabolic health, outperforming some conventional diabetes medications .
Clinical Case Studies
Several clinical studies have substantiated the efficacy of this compound in various therapeutic contexts:
- Migraine Management :
- Medication Overuse Headache :
- Chronic Pain Conditions :
Summary Table of Applications
Mechanism of Action
Gastrodin exerts its effects through several mechanisms:
Neuroprotection: It modulates neurotransmitter levels, reduces oxidative stress, and inhibits apoptosis in neuronal cells.
Anti-inflammatory: this compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways such as NF-κB.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Molecular Targets and Pathways:
Neurotransmitter Systems: this compound influences the levels of GABA, glutamate, and other neurotransmitters.
Oxidative Stress Pathways: It activates antioxidant pathways, including the Nrf2 pathway.
Inflammatory Pathways: this compound inhibits the NF-κB pathway and reduces the expression of inflammatory mediators.
Comparison with Similar Compounds
Gastrodin is often compared with other neuroprotective and anti-inflammatory compounds such as:
Gastrodigenin: The aglycone form of this compound, which shares similar neuroprotective properties but differs in solubility and bioavailability.
Ginsenosides: Bioactive compounds from ginseng with neuroprotective and anti-inflammatory effects.
Curcumin: A compound from turmeric known for its antioxidant and anti-inflammatory properties.
Uniqueness of this compound: this compound’s unique combination of neuroprotective, anti-inflammatory, and antioxidant effects, along with its natural origin from Gastrodia elata, distinguishes it from other similar compounds. Its ability to modulate multiple pathways and its relatively low toxicity make it a promising candidate for therapeutic applications.
Biological Activity
Gastrodin, a bioactive compound derived from the rhizome of the orchid Gastrodia elata, has garnered significant attention due to its diverse biological activities and therapeutic potential. This article explores the various pharmacological properties of this compound, including its neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects, supported by recent research findings and case studies.
Overview of Biological Activities
This compound exhibits a wide range of biological activities that contribute to its therapeutic efficacy:
- Neuroprotective Effects : this compound has been shown to protect neurons from damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It enhances cognitive function and mitigates neuronal injury through various mechanisms, including the inhibition of oxidative stress and inflammation .
- Anti-inflammatory Properties : The compound effectively reduces inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK. This action is crucial in conditions characterized by chronic inflammation .
- Antioxidant Activity : this compound enhances the antioxidant capacity of cells, promoting the activity of enzymes like superoxide dismutase (SOD) and reducing reactive oxygen species (ROS) levels. This activity plays a vital role in protecting against oxidative stress-induced cellular damage .
- Anti-cancer Effects : Research indicates that this compound can suppress tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis. It has shown promise in enhancing the efficacy of chemotherapeutic agents in resistant cancer cell lines .
Neuroprotective Mechanisms
This compound's neuroprotective effects have been extensively studied. For instance:
- In animal models of Alzheimer's disease, this compound administration resulted in improved memory function and reduced amyloid-beta-induced neurotoxicity. It was found to upregulate brain-derived neurotrophic factor (BDNF) levels, enhancing neuroplasticity and cognitive function .
- A study demonstrated that this compound could reverse LPS-induced microglial activation, leading to decreased levels of inflammatory markers such as IL-1β and TNF-α in the hippocampus .
Anti-inflammatory Effects
This compound's ability to modulate inflammatory responses is notable:
- In vitro studies revealed that this compound significantly inhibited the production of nitric oxide and prostaglandins in activated microglia, suggesting its potential use in treating neuroinflammatory conditions .
- A meta-analysis highlighted its effectiveness in reducing systemic inflammation markers in patients with migraines when combined with conventional treatments .
Antioxidant Properties
The antioxidant mechanisms of this compound are critical for its protective effects:
- Research indicated that this compound treatment increased mitochondrial function and ATP production while decreasing oxidative stress markers in neuronal cells exposed to harmful agents like hydrogen peroxide .
Anti-cancer Efficacy
This compound's role in cancer therapy is gaining traction:
- Studies have shown that it enhances the cytotoxic effects of chemotherapeutic agents by inducing oxidative stress-related apoptosis in glioblastoma cells. It also downregulates glycolytic pathways, which are often upregulated in cancer cells .
Case Studies
Several clinical studies have evaluated the efficacy of this compound:
- Migraine Treatment : A systematic review involving 1,332 subjects across 16 randomized controlled trials demonstrated that this compound significantly reduced migraine frequency and severity compared to conventional treatments alone. The results indicated a reduction in serum inflammatory markers associated with migraine pathophysiology .
- Hypertension Management : this compound injections showed promise as an adjunct therapy for hypertension, leading to significant reductions in systolic blood pressure when combined with standard treatments. This effect was attributed to its vasodilatory properties and ability to improve endothelial function .
Summary Table of Biological Activities
| Biological Activity | Mechanism | Research Findings |
|---|---|---|
| Neuroprotection | Inhibition of oxidative stress and inflammation | Improved cognitive function in Alzheimer's models |
| Anti-inflammatory | Suppression of cytokine production | Reduced IL-1β and TNF-α levels in microglial cultures |
| Antioxidant | Enhancement of SOD activity | Increased ATP production and reduced ROS levels |
| Anti-cancer | Induction of apoptosis and inhibition of angiogenesis | Enhanced efficacy of chemotherapy in resistant cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
